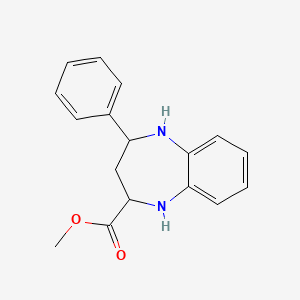
1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-phenyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-phenyl-, methyl ester is a compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of biological activities and are commonly used in pharmaceuticals for their sedative, anxiolytic, and muscle relaxant properties
Vorbereitungsmethoden
The synthesis of 1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-phenyl-, methyl ester can be achieved through several synthetic routes. One common method involves the cyclocondensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the benzodiazepine ring system. Industrial production methods often employ one-pot synthesis techniques to streamline the process and improve yields .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine ring, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. .
Wissenschaftliche Forschungsanwendungen
1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-phenyl-, methyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its structural similarity to other pharmacologically active benzodiazepines.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved in its action include modulation of neurotransmitter release and receptor activation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-phenyl-, methyl ester include:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Lorazepam: Used for its sedative and anxiolytic effects.
Clonazepam: Commonly used as an anticonvulsant and anxiolytic. This compound is unique due to its specific structural features, which may confer distinct pharmacological properties and applications
Eigenschaften
CAS-Nummer |
87896-34-2 |
|---|---|
Molekularformel |
C17H18N2O2 |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
methyl 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-4-carboxylate |
InChI |
InChI=1S/C17H18N2O2/c1-21-17(20)16-11-15(12-7-3-2-4-8-12)18-13-9-5-6-10-14(13)19-16/h2-10,15-16,18-19H,11H2,1H3 |
InChI-Schlüssel |
NAQZJNAMQOBDQN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC(NC2=CC=CC=C2N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


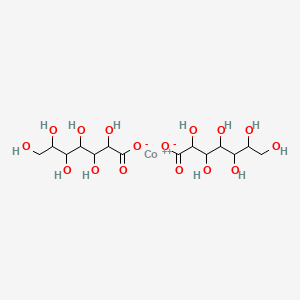
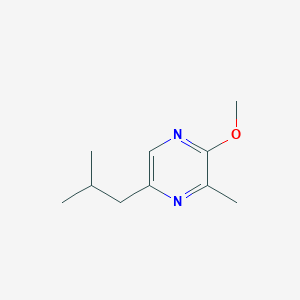
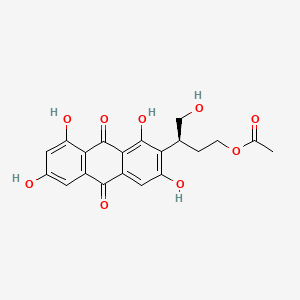

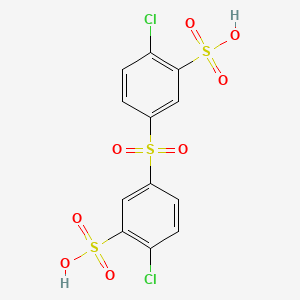
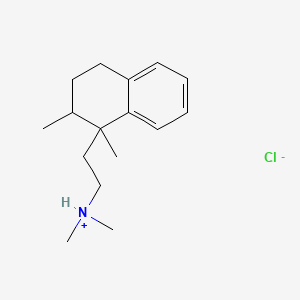
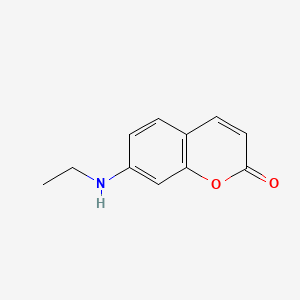
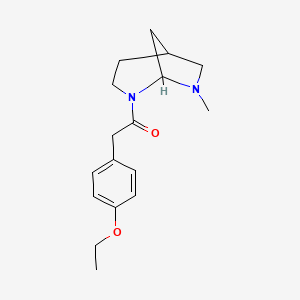


![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
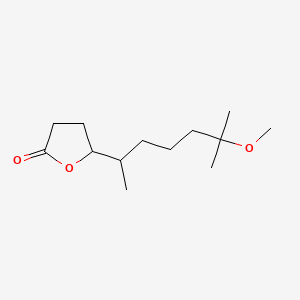
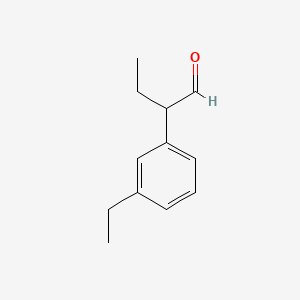
![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)
